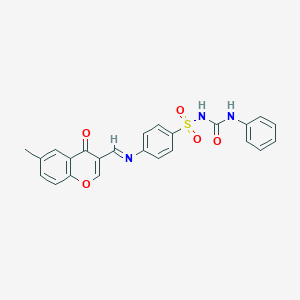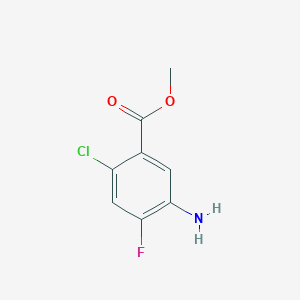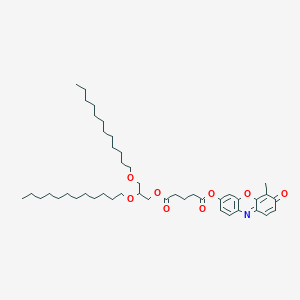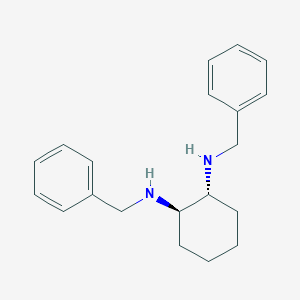
(1R,2R)-N1,N2-Dibenzylecyclohexane-1,2-diamine
Vue d'ensemble
Description
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its two benzyl groups attached to the nitrogen atoms of a cyclohexane ring
Applications De Recherche Scientifique
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the synthesis of fine chemicals and specialty materials, contributing to the development of new materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine typically involves the reduction of corresponding imines or the direct amination of cyclohexane derivatives. One common method includes the reaction of cyclohexane-1,2-dione with benzylamine under reductive conditions to form the desired diamine. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine involves its interaction with various molecular targets and pathways. As a chiral diamine, it can coordinate with metal ions to form chiral complexes, which are crucial in asymmetric catalysis. These complexes can facilitate the selective formation of one enantiomer over another in chemical reactions, making the compound valuable in the synthesis of chiral drugs and other enantiomerically pure substances.
Comparaison Avec Des Composés Similaires
(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different stereochemistry.
Cyclohexane-1,2-diamine: A simpler diamine without the benzyl groups, used in various chemical syntheses.
N1,N2-Dibenzyl-1,2-diaminopropane: A structurally related compound with a propane backbone instead of cyclohexane.
Uniqueness: (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is unique due to its chiral nature and the presence of benzyl groups, which enhance its ability to form stable chiral complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Propriétés
IUPAC Name |
(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYIGXWWGSEES-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143443-23-6 | |
| Record name | (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine influence the properties of the gold(III) complexes it forms?
A1: (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine acts as a conformationally restricted diamine ligand in the synthesis of cyclometalated [C^N] Au(III) complexes []. The cyclohexane backbone introduces rigidity to the ligand structure, impacting the complex's electrochemical behavior and potentially influencing its interaction with biological targets. While the exact mechanism of action is still under investigation, the research suggests that the conformational restriction imposed by this ligand contributes to the promising anticancer activity observed in these gold(III) complexes [].
Q2: What are the key structural differences between gold(III) complexes incorporating (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine and (2R,3S)-N2,N3-dibenzylbicyclo[2.2.1]heptane-2,3-diamine, and how do these differences impact their activity?
A2: Both (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine and (2R,3S)-N2,N3-dibenzylbicyclo[2.2.1]heptane-2,3-diamine are diamine ligands used to create gold(III) complexes, but they differ in their core structures. The former incorporates a cyclohexane ring, while the latter contains a more rigid bicyclo[2.2.1]heptane (norbornane) system []. This difference in rigidity influences the electrochemical properties of the resulting complexes. Although both types demonstrate anticancer activity, the complex with the norbornane backbone (complex 1 in the study) exhibits higher potency in A2780 cells []. This suggests that the increased rigidity conferred by the norbornane backbone may be beneficial for enhancing the desired biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


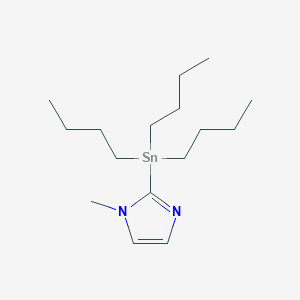
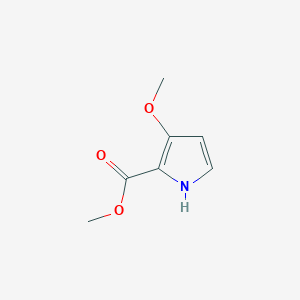
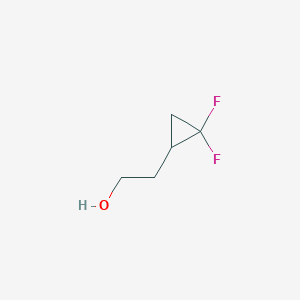
![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)

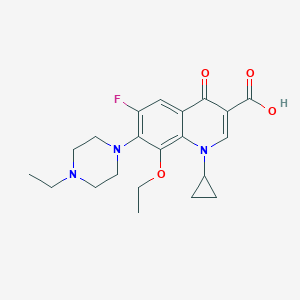
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
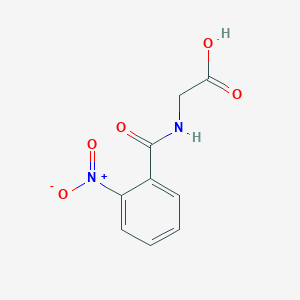
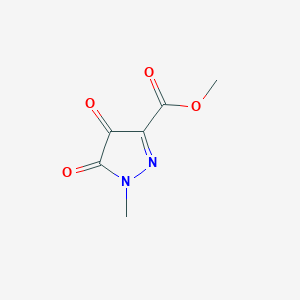

![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
